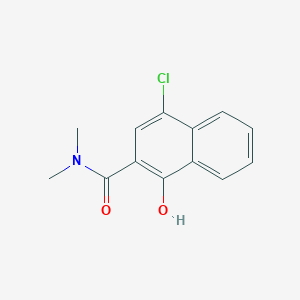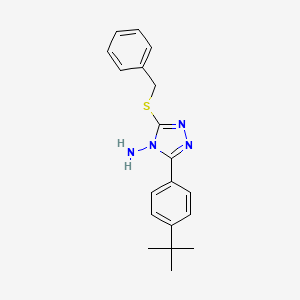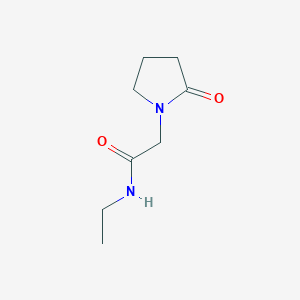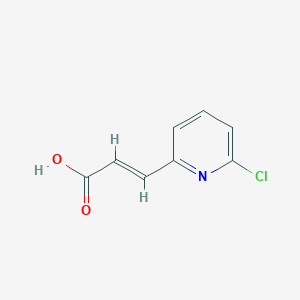![molecular formula C12H14N2O5 B7459890 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid](/img/structure/B7459890.png)
4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid, also known as ANB-NOS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of biochemistry and physiology. This compound is a potent inhibitor of nitric oxide synthase (NOS), which is an enzyme that plays a crucial role in the regulation of blood pressure, neurotransmission, and immune response.
Mécanisme D'action
4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid inhibits NOS activity by binding to the enzyme's active site, which is the site where the enzyme catalyzes the production of NO. 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid binds to the active site of NOS through a covalent bond, which prevents the enzyme from catalyzing the production of NO. This inhibition of NOS activity leads to a decrease in the production of NO, which has various physiological effects such as vasoconstriction, decreased neurotransmission, and decreased immune response.
Biochemical and Physiological Effects
4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid has various biochemical and physiological effects due to its inhibition of NOS activity. One of the major effects is vasoconstriction, which is the narrowing of blood vessels. This effect is due to the decrease in the production of NO, which is a potent vasodilator. 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid also leads to a decrease in neurotransmission, which is the process by which nerve cells communicate with each other. This effect is due to the decrease in the production of NO, which is a neurotransmitter. 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid also leads to a decrease in immune response, which is the body's defense against pathogens. This effect is due to the decrease in the production of NO, which is involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid has various advantages and limitations for lab experiments. One of the major advantages is its potency as an inhibitor of NOS activity. 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid has been shown to be a more potent inhibitor of NOS activity compared to other inhibitors such as L-NAME. This makes 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid a valuable tool for studying the role of NOS in various physiological processes. However, 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid also has limitations, such as its potential toxicity and its limited solubility in aqueous solutions. These limitations need to be taken into consideration when using 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid in lab experiments.
Orientations Futures
There are various future directions for the research on 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid. One of the major areas of research is the development of more potent and selective NOS inhibitors. 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid has shown promising results as an inhibitor of NOS activity, but there is still a need for more potent and selective inhibitors. Another area of research is the role of 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid in various disease states such as hypertension, neurodegenerative diseases, and cancer. 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid has the potential to be a valuable tool for studying the role of NOS in these disease states. Finally, there is a need for more studies on the toxicity and pharmacokinetics of 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid, which will help in the development of safe and effective drugs based on 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid.
Conclusion
In conclusion, 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of biochemistry and physiology. 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid is a potent inhibitor of NOS activity, which has various physiological effects such as vasoconstriction, decreased neurotransmission, and decreased immune response. 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid has various advantages and limitations for lab experiments, and there are various future directions for the research on 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid. The research on 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid has the potential to lead to the development of safe and effective drugs for various disease states.
Méthodes De Synthèse
4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid can be synthesized using a multi-step process that involves the reaction of 4-methyl-3-nitrobenzoyl chloride with 1,4-diaminobutane in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-hydroxysuccinimide (NHS) to form the final product. The purity of 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Applications De Recherche Scientifique
4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid has been extensively studied for its potential applications in the field of biochemistry and physiology. One of the major areas of research is the role of 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid in the regulation of NOS activity. NOS is an enzyme that catalyzes the production of nitric oxide (NO), which is a signaling molecule that plays a crucial role in various physiological processes such as vasodilation, neurotransmission, and immune response. 4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid inhibits NOS activity by binding to the enzyme's active site, thereby preventing the production of NO.
Propriétés
IUPAC Name |
4-[(4-methyl-3-nitrobenzoyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-8-4-5-9(7-10(8)14(18)19)12(17)13-6-2-3-11(15)16/h4-5,7H,2-3,6H2,1H3,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEHKUCPTDICET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-(4-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7459841.png)

![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)

![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7459867.png)



![4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7459897.png)
![2-Chloro-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7459902.png)